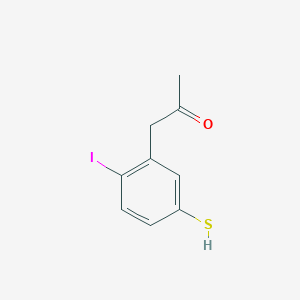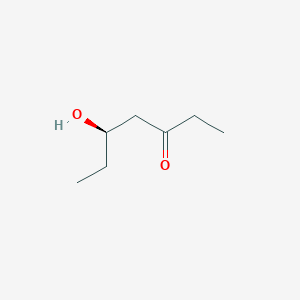
(R)-5-Hydroxyheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Hydroxyheptan-3-one is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxyheptan-3-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-oxoheptanoic acid using chiral catalysts. Another method includes the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of ®-5-Hydroxyheptan-3-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial settings to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-5-Hydroxyheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: 5-Oxoheptanoic acid or 5-hydroxyheptanoic acid.
Reduction: 5-Hydroxyheptanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-5-Hydroxyheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: ®-5-Hydroxyheptan-3-one is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of ®-5-Hydroxyheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl group play crucial roles in its reactivity and interaction with enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(S)-5-Hydroxyheptan-3-one: The enantiomer of ®-5-Hydroxyheptan-3-one, with similar chemical properties but different biological activity.
5-Hydroxyhexan-3-one: A homologous compound with one less carbon atom.
5-Hydroxyheptanoic acid: An oxidized form of ®-5-Hydroxyheptan-3-one.
Uniqueness: ®-5-Hydroxyheptan-3-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(5R)-5-hydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)5-7(9)4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
NMINIWNPJHHYFW-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CC(=O)CC)O |
SMILES canonique |
CCC(CC(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



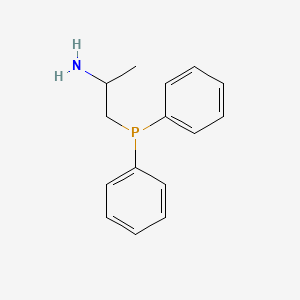


![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
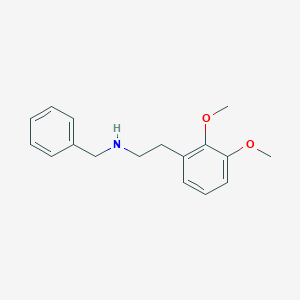

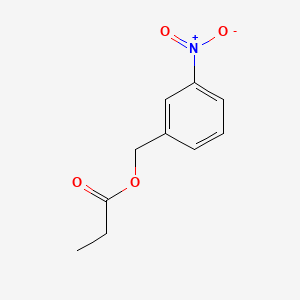
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
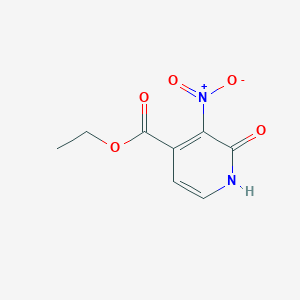

![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
